molecular formula C8H10BrNS B1446245 2-Bromo-6-(ethylthio)benzenamine CAS No. 1803608-76-5

2-Bromo-6-(ethylthio)benzenamine

Cat. No. B1446245
M. Wt: 232.14 g/mol
InChI Key: HVFHXLAZLOYKGW-UHFFFAOYSA-N
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Description

2-Bromo-6-(ethylthio)benzenamine is a chemical compound with the molecular formula C8H10BrNS and a molecular weight of 232.14 g/mol. It is also known as Benzenamine .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-(ethylthio)benzenamine consists of a benzene ring substituted with a bromine atom, an ethylthio group, and an amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-(ethylthio)benzenamine, such as its boiling point, melting point, and density, are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Structural Analysis

2-Bromo-6-(ethylthio)benzenamine serves as a key intermediate in the synthesis of various complex molecules due to its reactive bromo and ethylthio groups. For example, Demoin et al. (2012) elucidated the structural and spectral analyses of similar benzothiazole derivatives, demonstrating their potential in crystalline form for further chemical modifications and applications in material science and organic synthesis (Demoin, Barnes, Hoffman, & Jurisson, 2012).

Antimicrobial Activity

Compounds derived from 2-Bromo-6-(ethylthio)benzenamine have been explored for their antibacterial properties. Bhagat (2017) synthesized new substituted triazole fused with benzothiazoles, showcasing their antimicrobial activity against various bacterial strains. This research underlines the potential of 2-Bromo-6-(ethylthio)benzenamine derivatives in contributing to the development of new antibacterial agents (Bhagat, 2017).

Material Science Applications

In material science, derivatives of 2-Bromo-6-(ethylthio)benzenamine have been used to synthesize novel polymers and materials. Kabatc et al. (2007) investigated photoinitiators for free radical polymerization, utilizing compounds related to 2-Bromo-6-(ethylthio)benzenamine. These studies highlight the role of such compounds in developing new materials with potential applications in coatings, adhesives, and photovoltaic devices (Kabatc, Gruszewska, Jȩdrzejewska, & Pa̧czkowski, 2007).

Cancer Research

In the realm of cancer research, Cross et al. (2017) explored the cytotoxicity and antimicrobial activity of copper complexes involving N-imine pendant derivatives of 2-(methylthio)aniline, a compound structurally similar to 2-Bromo-6-(ethylthio)benzenamine. Their work opens avenues for using such compounds in developing new therapeutic agents targeting specific cancer cells (Cross, Ang, Richards, Clemens, Muthukumar, McDonald, Woodfolk, Ckless, & Bierenstiel, 2017).

Photovoltaic Applications

The study by Hirokawa, Horikawa, and Kato (2000) illustrates an efficient synthesis approach for derivatives of 2-Bromo-6-(ethylthio)benzenamine, indicating their potential use in photovoltaic applications through the modification of electronic properties for enhanced solar energy capture and conversion (Hirokawa, Horikawa, & Kato, 2000).

properties

IUPAC Name

2-bromo-6-ethylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNS/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFHXLAZLOYKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301615
Record name 2-Bromo-6-(ethylthio)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(ethylthio)benzenamine

CAS RN

1803608-76-5
Record name 2-Bromo-6-(ethylthio)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803608-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-(ethylthio)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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